molecular formula C16H36O2Sn B14750542 Di-tert-butoxy(dibutyl)stannane CAS No. 3349-40-4

Di-tert-butoxy(dibutyl)stannane

Cat. No.: B14750542
CAS No.: 3349-40-4
M. Wt: 379.2 g/mol
InChI Key: KUUJVKYNNKFXIQ-UHFFFAOYSA-N
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Description

Di-tert-butoxy(dibutyl)stannane is an organotin compound that features two tert-butoxy groups and two butyl groups attached to a tin atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butoxy(dibutyl)stannane typically involves the reaction of dibutyltin dichloride with tert-butyl alcohol in the presence of a base. The reaction proceeds as follows:

Bu2SnCl2+2(CH3)3COHBu2Sn(OtBu)2+2HCl\text{Bu}_2\text{SnCl}_2 + 2 \text{(CH}_3\text{)}_3\text{COH} \rightarrow \text{Bu}_2\text{Sn(OtBu)}_2 + 2 \text{HCl} Bu2​SnCl2​+2(CH3​)3​COH→Bu2​Sn(OtBu)2​+2HCl

In this reaction, dibutyltin dichloride reacts with tert-butyl alcohol, resulting in the formation of this compound and hydrochloric acid as a byproduct. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the tin compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butoxy(dibutyl)stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The tert-butoxy groups can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

    Oxidation: Tin oxides and tert-butyl alcohol.

    Reduction: Dibutyltin compounds and tert-butyl alcohol.

    Substitution: Various organotin compounds depending on the substituent used.

Scientific Research Applications

Di-tert-butoxy(dibutyl)stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Investigated for its potential use in biological assays and as a catalyst in biochemical reactions.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to enhance material properties.

Mechanism of Action

The mechanism of action of di-tert-butoxy(dibutyl)stannane involves the interaction of its tin center with various molecular targets. The tert-butoxy groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The tin atom can coordinate with different ligands, facilitating various catalytic processes and complex formation.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl dicarbonate: Used as a reagent in organic synthesis, particularly for the protection of amines.

    Di-tert-butyl peroxide: Commonly used as a radical initiator in polymerization reactions.

    Diacetoxy(dibutyl)stannane: Similar in structure but with acetoxy groups instead of tert-butoxy groups.

Uniqueness

Di-tert-butoxy(dibutyl)stannane is unique due to the presence of both tert-butoxy and butyl groups, which provide a balance of steric hindrance and reactivity. This makes it a versatile reagent in organic synthesis and materials science, offering distinct advantages over other organotin compounds.

Properties

CAS No.

3349-40-4

Molecular Formula

C16H36O2Sn

Molecular Weight

379.2 g/mol

IUPAC Name

dibutyl-bis[(2-methylpropan-2-yl)oxy]stannane

InChI

InChI=1S/2C4H9O.2C4H9.Sn/c2*1-4(2,3)5;2*1-3-4-2;/h2*1-3H3;2*1,3-4H2,2H3;/q2*-1;;;+2

InChI Key

KUUJVKYNNKFXIQ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(OC(C)(C)C)OC(C)(C)C

Origin of Product

United States

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